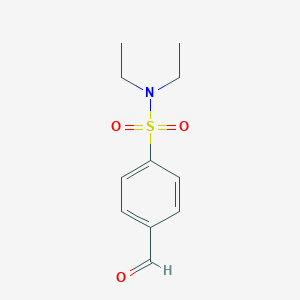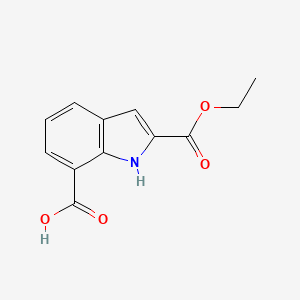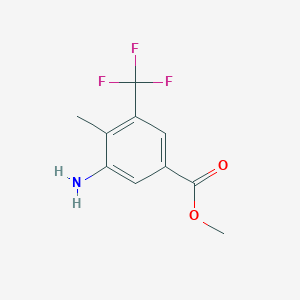
2-Aminodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminodecanamide is an organic compound with the molecular formula C10H22N2O It is a member of the amide family, characterized by the presence of an amino group (-NH2) attached to a decanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminodecanamide can be synthesized through several methods:
Acylation of Amines: One common method involves the reaction of decanoyl chloride with ammonia or a primary amine under controlled conditions to form the amide bond.
Partial Hydrolysis of Nitriles: Another method includes the partial hydrolysis of decanenitrile in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method allows for the sustainable synthesis of amides by generating amidyl radicals electrochemically .
Chemical Reactions Analysis
Types of Reactions
2-Aminodecanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-Aminodecanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminodecanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. The amino group allows it to form hydrogen bonds and interact with other molecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobutanamide
- 2-Aminopentanamide
- 2-Aminohexanamide
Comparison
2-Aminodecanamide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can affect its solubility, reactivity, and interactions with other molecules .
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-aminodecanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H2,12,13) |
InChI Key |
CEPFBVFKGNPEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


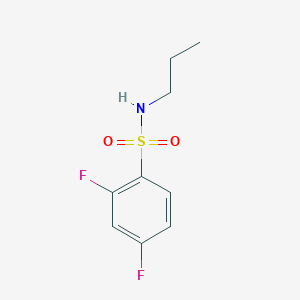
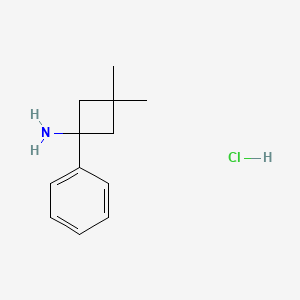

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
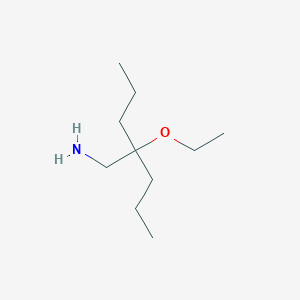
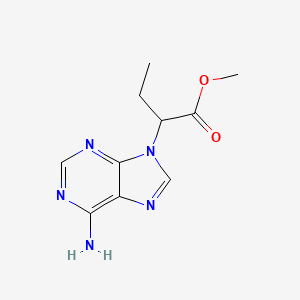

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)


